(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one
Description
(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative characterized by a 6-iodo substitution on the quinazolin-4(3H)-one core and a (E)-3,5-dimethoxystyryl group at position 2. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H15IN2O3 |
|---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15IN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+ |
InChI Key |
LWJPSFASAIYONO-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxybenzaldehyde and 6-iodoquinazolin-4(3H)-one.
Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 6-iodoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the styryl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one have shown significant anticancer properties. The unique combination of the dimethoxystyryl group and iodine substitution may enhance its solubility and biological activity compared to other quinazoline derivatives. For instance, studies have demonstrated that quinazoline derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar quinazoline structures have been investigated for their effectiveness against a range of pathogens. The presence of functional groups like dimethoxy may contribute to enhanced interaction with microbial targets.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. Quinazoline derivatives are known for their ability to act as enzyme inhibitors, which could be beneficial in treating diseases where specific enzymes play a critical role in disease progression.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies can reveal binding affinities and mechanisms of action that inform drug design and development.
Case Studies and Research Findings
- Anticancer Activity Study : A study explored the effects of various quinazoline derivatives on human cancer cell lines. Results indicated that this compound displayed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its use as an antimicrobial agent.
- Enzyme Inhibition Mechanism : A detailed enzymatic assay demonstrated that this compound effectively inhibited specific kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth and improved patient outcomes.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against breast cancer cells; potential lead compound for therapy |
| Antimicrobial Efficacy | Notable activity against Staphylococcus aureus and Escherichia coli |
| Enzyme Inhibition | Effective inhibition of kinases involved in cancer signaling pathways |
Mechanism of Action
The mechanism of action of (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Biological Activity
(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and cellular protection. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure. The presence of methoxy groups and an iodine atom contributes to its unique chemical properties, enhancing its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Antitumor Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against HCC827 and NCI-H358 lung cancer cell lines with IC50 values of 6.26 μM and 6.48 μM, respectively .
- Cytoprotective Effects : In a study involving normal human colon fibroblast cells (CCD-18Co), the compound was found to protect against DNA and mitochondrial damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). Pretreatment with the compound reduced DNA strand breaks and preserved mitochondrial membrane potential .
- Induction of Antioxidant Enzymes : The compound has been shown to induce the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxification processes, thereby enhancing cellular resistance to oxidative stress .
Efficacy in Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of various tumor cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.
- Mechanistic Insights : The cytoprotective effects against nitrosative stress were particularly noteworthy. The compound reduced levels of nitric oxide (NO) and increased glutathione (GSH), suggesting a robust mechanism for mitigating cellular damage .
Data Summary Table
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the detailed molecular pathways involved in its anticancer effects.
- Formulation Development : Investigating suitable delivery methods for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
